molecular formula C14H11F3O B144281 (4'-Trifluoromethylbiphenyl-3-yl)methanol CAS No. 126485-55-0

(4'-Trifluoromethylbiphenyl-3-yl)methanol

Cat. No. B144281
Key on ui cas rn: 126485-55-0
M. Wt: 252.23 g/mol
InChI Key: BKESULFFLXBNLC-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

A solution of [4′-(trifluoromethyl)-3-biphenylyl]methanol (177 mg, 0.70 mmol) in dry DCM (10 mL) was cooled to 0° C. (ice/water bath) under nitrogen and treated with CBr4 (256 mg, 0.77 mmol) in one portion. PPh3 (202 mg, 0.77 mmol) was then added portion-wise and the resulting mixture stirred for 1 hour at this temperature and was then allowed to warm to rt. The resulting mixture was then reduced and the residue purified directly by SPE (silica, 10 g cartridge) eluting with cyclohexane:DCM afforded the title compound as a colourless oil (220 mg).
Quantity
177 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
256 mg
Type
reactant
Reaction Step Two
Name
Quantity
202 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]O)[CH:10]=2)=[CH:5][CH:4]=1.C(Br)(Br)(Br)[Br:20].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:20][CH2:15][C:11]1[CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:18])([F:17])[F:1])=[CH:4][CH:5]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC(=CC=C1)CO)(F)F
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
256 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
202 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue purified directly by SPE (silica, 10 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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